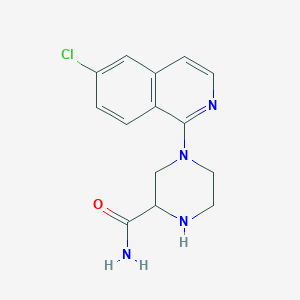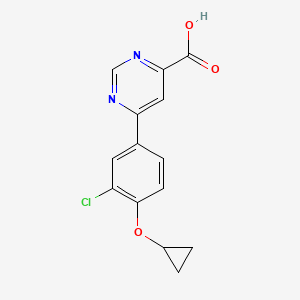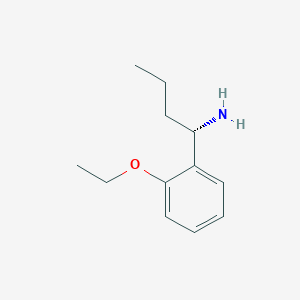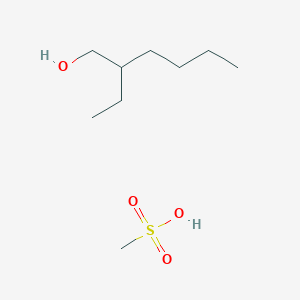
1-Hexanol, 2-ethyl-, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanol, 2-ethyl-, methanesulfonate is an organic compound with the molecular formula C9H20O3S. It is a derivative of 1-hexanol, 2-ethyl-, where the hydroxyl group is replaced by a methanesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexanol, 2-ethyl-, methanesulfonate can be synthesized through the reaction of 1-hexanol, 2-ethyl- with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group with the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexanol, 2-ethyl-, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Major products are ketones or aldehydes.
Reduction: Alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
1-Hexanol, 2-ethyl-, methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1-hexanol, 2-ethyl-, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes fission, releasing the alkyl group, which then reacts with nucleophiles such as DNA, proteins, or enzymes. This alkylation can lead to modifications in the molecular structure and function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexanol, 2-ethyl-: The parent compound with a hydroxyl group instead of a methanesulfonate group.
Ethyl methanesulfonate: A similar compound with an ethyl group instead of the 2-ethylhexyl group.
Uniqueness
1-Hexanol, 2-ethyl-, methanesulfonate is unique due to its specific structure, which combines the properties of 1-hexanol, 2-ethyl- and methanesulfonate. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
92885-97-7 |
|---|---|
Formule moléculaire |
C9H22O4S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
2-ethylhexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
GPSSMHUDCHCGAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


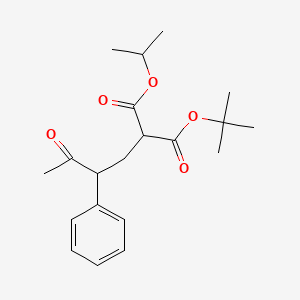
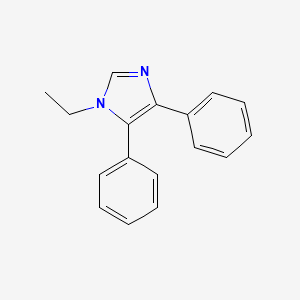
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
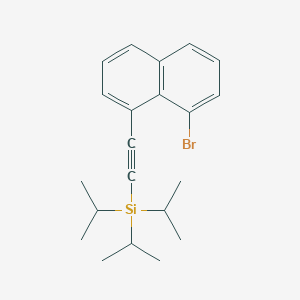
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
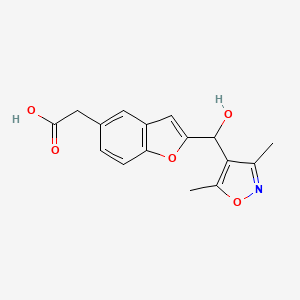
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
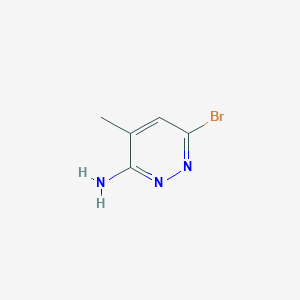
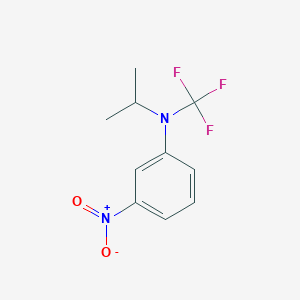
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
